Ac-arg-ser-leu-lys-amc trifluoroacetate salt Ac-arg-ser-leu-lys-amc trifluoroacetate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531500
InChI: InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)
SMILES:
Molecular Formula: C33H51N9O8
Molecular Weight: 701.8 g/mol

Ac-arg-ser-leu-lys-amc trifluoroacetate salt

CAS No.:

Cat. No.: VC16531500

Molecular Formula: C33H51N9O8

Molecular Weight: 701.8 g/mol

* For research use only. Not for human or veterinary use.

Ac-arg-ser-leu-lys-amc trifluoroacetate salt -

Specification

Molecular Formula C33H51N9O8
Molecular Weight 701.8 g/mol
IUPAC Name 2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Standard InChI InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)
Standard InChI Key ZVPQHIMGLOTCBK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pentapeptide backbone (Ac-Arg-Ser-Leu-Lys) conjugated to the AMC fluorophore via an amide bond. The trifluoroacetate counterion neutralizes the peptide’s basic residues, optimizing solubility in aqueous buffers. Key structural features include:

  • N-terminal acetylation: Enhances metabolic stability by preventing aminopeptidase degradation.

  • Arginine and lysine residues: Provide cationic character, facilitating interactions with anionic enzyme active sites.

  • AMC moiety: Emits fluorescence at 460 nm upon cleavage, enabling quantitative enzyme activity assays .

Table 1: Chemical and Physical Properties

PropertyValue
Molecular FormulaC33H51N9O8C2HF3O2\text{C}_{33}\text{H}_{51}\text{N}_{9}\text{O}_{8} \cdot \text{C}_{2}\text{H}\text{F}_{3}\text{O}_{2}
Molecular Weight651.8 g/mol
Solubility≥10 mg/mL in water
Fluorescence Emission460 nm (upon excitation at 380 nm)
Storage Conditions-20°C, desiccated

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt is synthesized via SPPS, a method allowing sequential amino acid addition to a resin-bound peptide chain. Critical steps include:

  • Resin activation: Wang or Rink amide resins are commonly used.

  • Coupling reactions: Protected amino acids (Fmoc or Boc) are coupled using activating agents like HBTU.

  • AMC incorporation: The fluorophore is added during the final coupling step.

  • Cleavage and purification: Trifluoroacetic acid (TFA) cleaves the peptide from the resin while simultaneously deprotecting side chains. Reverse-phase HPLC ensures >95% purity .

Quality Control

Batch consistency is verified through:

  • Mass spectrometry (MS): Confirms molecular weight.

  • High-performance liquid chromatography (HPLC): Assesses purity.

  • Enzymatic validation: Tests substrate reactivity with cathepsin S.

Mechanism of Enzymatic Cleavage

Interaction with Cathepsin S

Cathepsin S, a lysosomal cysteine protease, hydrolyzes the peptide bond between leucine and lysine residues, releasing AMC. The reaction follows Michaelis-Menten kinetics:

v=Vmax[S]Km+[S]v = \frac{V_{\text{max}} [S]}{K_m + [S]}

where vv is the reaction velocity, VmaxV_{\text{max}} is the maximum rate, and KmK_m is the substrate affinity constant.

Fluorescence Detection

AMC fluorescence intensity (II) correlates linearly with enzyme concentration (EE):

I=k[E]tI = k \cdot [E] \cdot t

where kk is the fluorophore’s quantum yield and tt is time . This relationship enables real-time enzyme activity monitoring in microplate readers.

Applications in Biomedical Research

Biochemical Assays

The substrate is pivotal in:

  • Enzyme kinetics studies: Determining KmK_m and kcatk_{\text{cat}} for cathepsin S and related proteases.

  • High-throughput screening (HTS): Identifying inhibitors or activators in drug discovery pipelines .

Drug Development

Cathepsin S inhibitors are investigated for:

  • Autoimmune diseases: Blocking antigen presentation in conditions like rheumatoid arthritis.

  • Cancer therapy: Inhibiting tumor metastasis via modulation of extracellular matrix degradation .

Cellular and Tissue Studies

  • Lysosomal activity profiling: Measuring cathepsin S activity in macrophages and dendritic cells.

  • Tumor microenvironment analysis: Assessing protease activity in cancer biopsies .

ParameterRecommendation
Storage-20°C in airtight containers
DisposalIncineration or chemical waste services
First Aid for ExposureFlush eyes/skin with water; seek medical attention if irritation persists

Recent Advances and Future Directions

Nanotechnology Integration

Recent studies embed the substrate into nanoparticle matrices for localized enzyme activity sensing in vivo, enhancing diagnostic precision .

Targeted Drug Delivery

Functionalizing nanoparticles with Ac-Arg-Ser-Leu-Lys-AMC enables cathepsin S-responsive drug release in tumor microenvironments, reducing off-target effects .

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